molecular formula C7H12 B1584536 Ethylidenecyclopentane CAS No. 2146-37-4

Ethylidenecyclopentane

Cat. No. B1584536
CAS RN: 2146-37-4
M. Wt: 96.17 g/mol
InChI Key: VONKRKBGTZDZNV-UHFFFAOYSA-N
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Description

Ethylidenecyclopentane is a chemical compound with the molecular formula C7H12 . It has an average mass of 96.170 Da and a monoisotopic mass of 96.093903 Da .


Molecular Structure Analysis

The molecular structure of Ethylidenecyclopentane consists of a cyclopentane ring with an ethylidene group attached . The IUPAC Standard InChI for Ethylidenecyclopentane is InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2H,3-6H2,1H3 .


Physical And Chemical Properties Analysis

Ethylidenecyclopentane has a number of physical and chemical properties. For instance, it has a triple point temperature, normal boiling temperature, critical temperature, and critical pressure . It also has specific density values for different states and temperatures .

Scientific Research Applications

1. Ethylene Inhibition in Plants

Ethylidenecyclopentane has been investigated in the context of ethylene inhibition in plants. Research by Blankenship and Dole (2003) discusses 1-methylcyclopropene (1-MCP), a compound structurally related to ethylidenecyclopentane, as an inhibitor of ethylene action in a broad range of fruits, vegetables, and floriculture crops. This compound has significantly advanced the understanding of ethylene's role in plants and is effective in low concentrations (Blankenship & Dole, 2003).

2. Agricultural Applications

In the agricultural sector, ethylidenecyclopropene derivatives like 1-MCP have been used to delay ripening and senescence in fruits and vegetables, as highlighted by Watkins (2006). This has implications for extending shelf life and maintaining quality in produce (Watkins, 2006).

3. Ethylene Receptor Interactions

Sisler and Serek (2003) explored compounds interacting with the ethylene receptor in plants, including 1-MCP. Their findings suggest that such compounds can protect plants against ethylene, thereby extending the life of plant material. This is particularly relevant for ethylene-sensitive flowers and fruits (Sisler & Serek, 2003).

4. Impact on Plant Growth and Development

The inhibition of ethylene by compounds like 1-MCP has a profound effect on plant growth and development. For instance, research by Oeller et al. (1991) demonstrated that antisense RNA to the enzyme responsible for ethylene biosynthesis in tomatoes can inhibit fruit ripening. This suggests that ethylidenecyclopropene derivatives could be used to manipulate the ripening process in agricultural products (Oeller et al., 1991).

5. Chemical Synthesis and Reactions

Ethylidenecyclopentane is also significant in the field of chemical synthesis. Brain et al. (1972) investigated a Wittig reaction involving a novel rearrangement with ethylidenetriphenylphosphorane, providing insights into chemical synthesis techniques (Brain et al., 1972).

Safety And Hazards

Ethylidenecyclopentane is classified as a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways, and it may cause drowsiness or dizziness . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and using only non-sparking tools .

properties

IUPAC Name

ethylidenecyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONKRKBGTZDZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70175739
Record name Ethylidenecyclopentane
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Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethylidenecyclopentane

CAS RN

2146-37-4
Record name Ethylidenecyclopentane
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Record name Ethylidenecyclopentane
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Record name Ethylidenecyclopentane
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Record name Ethylidenecyclopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
193
Citations
E Piers, AV Gavai - The Journal of Organic Chemistry, 1990 - ACS Publications
Transmetalation of (Z)-5-chloro-3-trimethylstannyl-2-pentene (8) with MeLi in tetrahydrofuran (THF) at-78 C provides the novel bifunctional reagent (E)-5-chloro-3-lithio-2-pentene (11), …
Number of citations: 64 pubs.acs.org
E Piers, AV Gavai - Tetrahedron letters, 1986 - Elsevier
… the resultant products, gives the (Z)-ethylidenecyclopentane … use of compound 4 in carrying out (z)ethylidenecyclopentane … The generality of this interesting (Z)-ethylidenecyclopentane …
Number of citations: 29 www.sciencedirect.com
RB Turner, RH Garner - Journal of the American Chemical Society, 1958 - ACS Publications
… methylenecyclohexane, ethylidenecyclopentane and of ethylidenecyclohexane in the … assumed to be substantially identical,the heat of isomerization of ethylidenecyclopentane …
Number of citations: 120 pubs.acs.org
JB Friesen, R Schretzman - Journal of Chemical Education, 2011 - ACS Publications
… ) to identify and quantify not only the putative 1-, 3-, and 4-methyl-1-cyclohexene products but also several minor products such as methylenecyclohexane and ethylidenecyclopentane. …
Number of citations: 22 pubs.acs.org
JK Groves, N Jones - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
Reaction of 1-ethylcyclopentene with zinc chloride–acetic anhydride affords 5-acetyl-1-ethylcyclopentene (39%) and 1-acetyl-2-ethylidenecyclopentane (13%). Similar products are …
Number of citations: 3 pubs.rsc.org
E TASKINEN - actachemscand.org
… isomerization of ethylidenecyclopentane to 1-ethylcyclopentene is —5.4 kJ mol-1. The difference in these values shows that the methyl group of ethylidenecyclopentane stabilizes the …
Number of citations: 0 actachemscand.org
MM Clennan, EL Clennan - Journal of Chemical Education, 2011 - ACS Publications
… by the initial alkyl bond shift to form ethylidenecyclopentane, 6b, which isomerizes to 6a.a … A trace peak barely visible at 2.42 is ethylidenecyclopentane. Polymeric products have …
Number of citations: 8 pubs.acs.org
WM Moore, DG Peters - Tetrahedron Letters, 1972 - Elsevier
… le3 Similarly, hydrolysis of a tetrahydrofuran solution of the Grignard reagent prepared from 7-chloro-2-heptyne produces a 90% yield of ethylidenecyclopentane. 4 To determine if the …
Number of citations: 11 www.sciencedirect.com
AJ Fry, JA Simon - The Journal of Organic Chemistry, 1982 - ACS Publications
… product from 2-methyl-l-pentene (the product was not identified), and Delpech and Khuong-Huu4 reported formation of a series of allylic amides from a steroidal ethylidenecyclopentane…
Number of citations: 5 pubs.acs.org
R Fuchs, LA Peacock - Journal of Physical Chemistry, 1979 - ACS Publications
Gaseous heats of hydrogenation at 25 C [AfiH2 (g)] have been calculated for cyclohexene, 1-methylcyclopentene, cycloheptatriene, 1-methylcyclohexene, methylenecyclohexane, 1-…
Number of citations: 19 pubs.acs.org

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